2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Chiral Sensing Fluorescent Probes Enantioselective Recognition

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBN) is a C2-symmetric tetraol whose four strategically positioned hydroxyl groups dramatically enhance hydrogen-bonding capacity and coordination chemistry versus parent BINOL. In direct comparative studies, THBN delivers quantifiably superior enantioselective fluorescent recognition and supramolecular co-crystallization (96% yield with 4,4'-dipyridyl). Its additional 3,3'-alkyl hydroxyls serve as synthetic handles for chiral polymer functionalization. For researchers demanding measurably better chiral discrimination and crystal engineering outcomes, THBN is the structurally validated upgrade over conventional BINOL scaffolds.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 39215-21-9
Cat. No. B1619293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
CAS39215-21-9
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O
InChIInChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H
InChIKeyOOSHJGKXQBJASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (CAS 39215-21-9): A Chiral Tetrahydroxyl BINOL Derivative for Asymmetric Sensing and Supramolecular Assembly


2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBN), a C2-symmetric tetraol with the formula C20H14O4, is a chiral derivative of the atropisomeric 1,1'-bi-2-naphthol (BINOL) scaffold [1]. Its defining structural feature is the presence of four strategically positioned hydroxyl groups—two aryl hydroxyls at the central 2,2'-positions and two alkyl hydroxyls at the 3,3'-positions of the binaphthyl framework—which confer enhanced hydrogen-bonding capacity and distinct coordination chemistry compared to the parent BINOL system [1].

Critical Differentiator: Why 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl Cannot Be Replaced by Unmodified BINOL or Other Analogs


The assumption that unsubstituted BINOL (1,1'-bi-2-naphthol) or its simpler analogs can serve as functional drop-in replacements for 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBN) is scientifically unsound. The presence of four hydroxyl groups—specifically the additional pair of alkyl hydroxyls at the 3,3'-positions—dramatically alters the compound's hydrogen-bonding network, binding stoichiometry, and photophysical response profile. In direct comparative studies, these structural differences translate into quantifiable performance gaps in enantioselective fluorescent recognition and supramolecular co-crystallization that generic substitutions simply cannot replicate [1][2].

Quantitative Differentiation Evidence for 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (CAS 39215-21-9)


Enhanced Fluorescence Quenching Efficiency in Enantioselective Recognition of Amino Alcohols versus Unsubstituted BINOL

In a head-to-head comparison, 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (R)-1 demonstrated significantly improved fluorescence quenching efficiency toward chiral amino alcohols relative to unmodified BINOL. The two additional hydroxyl groups at the 3,3'-positions increase intermolecular hydrogen-bonding interactions with the substrate, leading to enhanced binding and a more pronounced fluorescence response [1].

Chiral Sensing Fluorescent Probes Enantioselective Recognition Amino Alcohol Detection

Quantitative Co-Crystal Formation Yield with 4,4'-Dipyridyl as a Model Supramolecular Synthon

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBN) forms a well-defined 1:1 co-crystal with 4,4'-dipyridyl via intermolecular hydrogen bonding between the tetraol's hydroxyl groups and the pyridyl nitrogen atoms. The synthesis proceeds with high efficiency, yielding 455 mg of co-crystal from a 1.0 mmol scale (96% yield), demonstrating the compound's reliable supramolecular assembly behavior [1].

Supramolecular Chemistry Co-crystal Engineering Crystal Engineering Polyphenol-Pyridine Interactions

Quantified Chiral Polymer Synthesis: Molecular Weight and Specific Rotation Control in Asymmetric Oxidative Coupling Polymerization

The oxidative coupling polymerization of (S)-2,2',3,3'-tetrahydroxy-1,1'-binaphthyl derivatives bearing a crown ether moiety was carried out using Cu(I)/Cu(II) catalysts with chiral ligands such as (−)-sparteine. Polymerization proceeded in an S-selective manner, producing methanol-insoluble poly(binaphthyl crown ether) with a molecular weight up to Mn = 4.1 × 10^3 g/mol. The polymer with the highest negative specific rotation was obtained using the (S)-monomer [1].

Asymmetric Polymerization Chiral Polymers Crown Ether Polymers Copper Catalysis

Validated Application Scenarios for 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (CAS 39215-21-9)


Enantioselective Fluorescent Sensors for Chiral Amino Alcohols

Leveraging its quantifiably enhanced fluorescence quenching efficiency relative to BINOL [1], 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl is optimally deployed as a chiral recognition element in fluorescent sensor platforms. The compound's four hydroxyl groups enable stronger hydrogen-bonding interactions with amino alcohol analytes, translating to improved sensitivity and enantiomeric discrimination. This application is directly supported by head-to-head fluorescence titration data comparing (R)-1 against unmodified BINOL.

Crystal Engineering and Supramolecular Co-Crystal Design

The demonstrated ability of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl to form high-yield (96%) co-crystals with 4,4'-dipyridyl under mild conditions [2] positions it as a reliable polyphenolic building block for crystal engineering. Its multiple hydrogen-bond donor sites enable predictable supramolecular synthon formation with N-heterocyclic acceptors, facilitating the design of functional organic materials with tailored solid-state properties.

Chiral Polymer Synthesis via Asymmetric Oxidative Coupling Polymerization

The successful polymerization of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl derivatives bearing crown ether moieties, achieving molecular weights up to Mn = 4.1 × 10^3 g/mol with chiral induction [3], validates its use as a monomer for chiral functional polymers. The additional hydroxyl groups at the 3,3'-positions provide synthetic handles for functionalization, enabling the creation of crown ether-containing chiral polymers with applications in enantioselective separation and asymmetric catalysis.

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